molecular formula C9H12FNO2 B13444144 4-(Dimethoxymethyl)-3-fluoroaniline

4-(Dimethoxymethyl)-3-fluoroaniline

Cat. No.: B13444144
M. Wt: 185.20 g/mol
InChI Key: VDVWCHOYCYFCRM-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-3-fluoroaniline is an organic compound characterized by the presence of a dimethoxymethyl group and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imine intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen groups onto the aromatic ring .

Scientific Research Applications

4-(Dimethoxymethyl)-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethoxymethyl)piperidine
  • Dimethoxymethane
  • 3-Fluoroaniline

Uniqueness

4-(Dimethoxymethyl)-3-fluoroaniline is unique due to the presence of both a dimethoxymethyl group and a fluoroaniline moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the fluorine atom can influence the compound’s electronic properties and reactivity in substitution reactions .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-fluoroaniline

InChI

InChI=1S/C9H12FNO2/c1-12-9(13-2)7-4-3-6(11)5-8(7)10/h3-5,9H,11H2,1-2H3

InChI Key

VDVWCHOYCYFCRM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=C(C=C1)N)F)OC

Origin of Product

United States

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